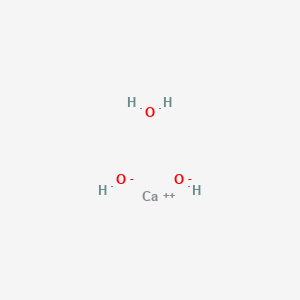
Calcium hydroxide, hydrate
描述
Calcium hydroxide, hydrate, commonly known as slaked lime or hydrated lime, is an inorganic compound with the chemical formula Ca(OH)₂. It appears as a colorless crystal or white powder and is produced when calcium oxide (quicklime) is mixed with water. This compound is widely used in various applications, including construction, water treatment, and food preparation.
准备方法
Synthetic Routes and Reaction Conditions
Calcium hydroxide, hydrate, is typically prepared by the reaction of calcium oxide with water. This reaction is highly exothermic, releasing a significant amount of heat:
CaO+H2O→Ca(OH)2
Another method involves the reaction between sodium hydroxide and calcium chloride dissolved in water, yielding calcium hydroxide and sodium chloride:
CaCl2+2NaOH→Ca(OH)2+2NaCl
Industrial Production Methods
Industrially, calcium hydroxide is produced by hydrating quicklime in a controlled environment to ensure the complete reaction and high purity of the product. The process involves adding water to quicklime in a hydrator, where the reaction is carefully monitored to control the temperature and prevent the formation of unwanted by-products.
化学反应分析
Types of Reactions
Calcium hydroxide, hydrate, undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form water and a corresponding salt.
Carbonation: Reacts with carbon dioxide to form calcium carbonate.
Precipitation: Reacts with metal ions to form insoluble hydroxides.
Common Reagents and Conditions
Acids: Reacts with acids such as hydrochloric acid to form calcium chloride and water.
Carbon Dioxide: Reacts with carbon dioxide in the air to form calcium carbonate.
Metal Ions: Reacts with metal ions like aluminum to form insoluble metal hydroxides.
Major Products Formed
Calcium Chloride: Formed when reacting with hydrochloric acid.
Calcium Carbonate: Formed when reacting with carbon dioxide.
Metal Hydroxides: Formed when reacting with metal ions.
科学研究应用
Calcium hydroxide, hydrate, has numerous scientific research applications across various fields:
Chemistry: Used as a reagent in chemical synthesis and analysis.
Biology: Utilized in the preparation of biological samples and as a neutralizing agent.
Medicine: Employed in dental treatments, such as root canal therapy, to disinfect and promote healing.
Industry: Used in water treatment to adjust pH levels, in construction for making mortar and plaster, and in agriculture to improve soil quality.
作用机制
The mechanism of action of calcium hydroxide, hydrate, involves its ability to dissociate into calcium ions and hydroxide ions in water. The hydroxide ions increase the pH of the solution, making it alkaline. This alkalinity allows calcium hydroxide to neutralize acids, precipitate metal ions, and react with carbon dioxide. The calcium ions can interact with various biological molecules, promoting healing in medical applications.
相似化合物的比较
Similar Compounds
Magnesium Hydroxide: Similar in structure and reactivity but less soluble in water.
Strontium Hydroxide: Similar chemical properties but more soluble in water.
Barium Hydroxide: More soluble in water and has a higher pH.
Uniqueness
Calcium hydroxide, hydrate, is unique due to its moderate solubility in water, making it effective for applications requiring controlled alkalinity. Its ability to form calcium carbonate upon reacting with carbon dioxide is also a distinctive feature, useful in construction and environmental applications.
属性
CAS 编号 |
1332-69-0 |
|---|---|
分子式 |
CaH2O2 Ca(OH)2 |
分子量 |
74.09 g/mol |
IUPAC 名称 |
calcium;dihydroxide |
InChI |
InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |
InChI 键 |
AXCZMVOFGPJBDE-UHFFFAOYSA-L |
杂质 |
Calcium carbonate, magnesium salts, iron. |
SMILES |
O.[OH-].[OH-].[Ca+2] |
规范 SMILES |
[OH-].[OH-].[Ca+2] |
沸点 |
Decomposes (NIOSH, 2024) Decomposes decomposes |
颜色/形态 |
Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |
密度 |
2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |
闪点 |
/Calcium Hydroxide is/ non flammable |
熔点 |
1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |
Key on ui other cas no. |
1332-69-0 |
物理描述 |
Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid; Dry Powder White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |
溶解度 |
0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |
同义词 |
CALCIUM HYDROXIDE HYDRATE) |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














